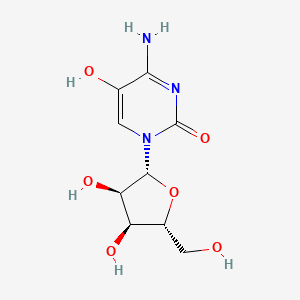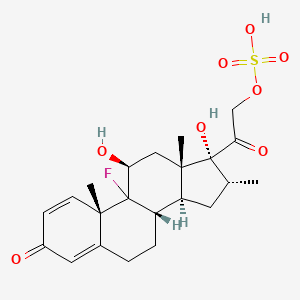![molecular formula C6H8Cl2O4 B13420180 Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis- CAS No. 31255-09-1](/img/structure/B13420180.png)
Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- is a chemical compound with the molecular formula C6H8Cl2O4 and a molecular weight of 215.03 g/mol . It is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- typically involves the reaction of ethylene glycol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form acetic acid and ethylene glycol derivatives.
Common Reagents and Conditions
Common reagents used in reactions with acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- include water, alcohols, and amines. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the formation of the desired products .
Major Products Formed
The major products formed from reactions involving acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- depend on the specific reagents and conditions used. For example, hydrolysis yields acetic acid and ethylene glycol derivatives .
Applications De Recherche Scientifique
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- has several applications in scientific research, including:
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- involves its reactivity as an acetylating agent. It reacts with nucleophiles, such as alcohols and amines, to form acetylated products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Similar in structure but with different functional groups.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Another compound with a similar backbone but different substituents.
Uniqueness
Acetyl chloride, 2,2’-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific reactivity and applications in acetylation reactions. Its ability to introduce acetyl groups into various molecules makes it valuable in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
31255-09-1 |
|---|---|
Formule moléculaire |
C6H8Cl2O4 |
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
2-[2-(2-chloro-2-oxoethoxy)ethoxy]acetyl chloride |
InChI |
InChI=1S/C6H8Cl2O4/c7-5(9)3-11-1-2-12-4-6(8)10/h1-4H2 |
Clé InChI |
XIZKIJKZPGHKKR-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(=O)Cl)OCC(=O)Cl |
Numéros CAS associés |
35625-91-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)



![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)






